

# **MRTX1133** binding affinity to KRAS G12D

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | MRTX1133 |           |
| Cat. No.:            | B8221346 | Get Quote |

An In-depth Technical Guide to the Binding Affinity of MRTX1133 with KRAS G12D

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung adenocarcinomas. For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP and the lack of deep binding pockets on its surface. The development of MRTX1133, a potent, selective, and non-covalent inhibitor of KRAS G12D, represents a significant breakthrough in targeting this specific mutation. This document provides a comprehensive technical overview of the binding characteristics of MRTX1133 to the KRAS G12D protein, detailing its affinity, mechanism of action, the experimental protocols used for its characterization, and the structural basis of its interaction.

### **Binding Affinity and Selectivity**

MRTX1133 demonstrates exceptional potency and selectivity for the KRAS G12D mutant. It binds non-covalently to the inactive, GDP-bound state of the protein, locking it in a conformation that prevents downstream signaling.[1][2] The inhibitor's high affinity is a result of extensive structure-based drug design, which optimized interactions within the switch-II pocket of the protein.[3]

# **Quantitative Binding Data**



The binding affinity and inhibitory concentration of **MRTX1133** have been quantified through various biochemical and cellular assays. The data highlights its picomolar binding affinity and nanomolar functional activity.

| Parameter                        | Value                 | Assay Method                                                   | Target                                                   | Reference |
|----------------------------------|-----------------------|----------------------------------------------------------------|----------------------------------------------------------|-----------|
| Dissociation<br>Constant (Kd)    | 0.2 pM<br>(estimated) | Surface Plasmon<br>Resonance<br>(SPR)                          | GDP-bound<br>KRAS G12D                                   | [3][4]    |
| Biochemical<br>IC50              | < 2 nM                | Homogeneous<br>Time-Resolved<br>Fluorescence<br>(HTRF)         | GDP-bound<br>KRAS G12D                                   | [1][5]    |
| Biochemical<br>IC50              | 0.14 nM               | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | SOS1-catalyzed<br>nucleotide<br>exchange on<br>KRAS G12D | [6][7]    |
| Cellular pERK<br>Inhibition IC50 | 2 nM                  | Western Blot /<br>ELISA                                        | AGS (gastric<br>adenocarcinoma)<br>cell line             | [3]       |
| Cellular Viability               | 6 nM                  | 2D Viability<br>Assay                                          | AGS (gastric<br>adenocarcinoma)<br>cell line             | [3]       |
| Selectivity (vs.<br>KRAS WT)     | ~700-1000 fold        | HTRF / Cellular<br>Assays                                      | GDP-bound<br>KRAS G12D vs.<br>KRAS WT                    | [1][8]    |

# **Mechanism of Action**

The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[9] The G12D mutation impairs the intrinsic GTPase activity of KRAS, causing it to be perpetually locked in the active state, which leads to constitutive







activation of downstream pro-proliferative signaling pathways, primarily the MAPK (RAF/MEK/ERK) and PI3K/AKT/mTOR pathways.[1][10]

MRTX1133 exerts its inhibitory effect by binding to a pocket in the switch-II region of KRAS G12D when it is in the inactive GDP-bound state.[11] This non-covalent binding stabilizes the inactive conformation and prevents the SOS1-catalyzed exchange of GDP for GTP, thereby blocking the reactivation of the protein.[3][10] Consequently, the interaction of KRAS G12D with its downstream effectors, such as RAF kinase, is inhibited, leading to the suppression of the MAPK and other signaling cascades.[3][4]









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. MRTX1133's promise for treating KRASG12D-mutant pancreatic cancer Haidar Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. KRAS Wikipedia [en.wikipedia.org]
- 10. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]
- 11. researchgate.net [researchgate.net]



 To cite this document: BenchChem. [MRTX1133 binding affinity to KRAS G12D].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8221346#mrtx1133-binding-affinity-to-kras-g12d]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com